molecular formula C24H31N3O5 B1226993 KF 4942 CAS No. 74179-08-1

KF 4942

Cat. No.: B1226993
CAS No.: 74179-08-1
M. Wt: 441.5 g/mol
InChI Key: YFUCUIJREZMSCX-UHFFFAOYSA-N
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Description

KF 4942 is a benzimidazolinone derivative known for its potent hypotensive properties. It has been studied for its ability to lower blood pressure primarily through alpha-adrenergic blockade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KF 4942 involves the preparation of benzimidazolinone derivatives. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general methods for synthesizing benzimidazolinone derivatives typically involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available sources. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic route for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

KF 4942 undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions may be possible, but specific conditions and reagents are not widely reported.

    Substitution: this compound can undergo substitution reactions, particularly involving its benzimidazolinone core.

Common Reagents and Conditions

Common reagents for reactions involving benzimidazolinone derivatives include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazolinone derivatives, while substitution reactions may introduce various functional groups into the benzimidazolinone core.

Scientific Research Applications

KF 4942 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of benzimidazolinone derivatives.

    Biology: Investigated for its effects on biological systems, particularly its hypotensive properties.

    Medicine: Explored as a potential therapeutic agent for managing hypertension due to its alpha-adrenergic blocking activity.

Mechanism of Action

KF 4942 exerts its hypotensive effects primarily through alpha-adrenergic blockade . This mechanism involves the inhibition of alpha-adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure. The exact molecular targets and pathways involved in this process are not extensively detailed in the literature.

Comparison with Similar Compounds

KF 4942 can be compared with other benzimidazolinone derivatives and alpha-adrenergic blockers. Similar compounds include:

    Prazosin: Another alpha-adrenergic blocker used to treat hypertension.

    Doxazosin: A medication with similar alpha-adrenergic blocking properties.

    Terazosin: Another compound in the same class used for managing blood pressure.

This compound is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74179-08-1

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C24H31N3O5/c1-15(22(28)16-13-20(30-2)23(32-4)21(14-16)31-3)26-11-9-17(10-12-26)27-19-8-6-5-7-18(19)25-24(27)29/h5-8,13-15,17,22,28H,9-12H2,1-4H3,(H,25,29)

InChI Key

YFUCUIJREZMSCX-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Synonyms

KF 4942
KF-4942
threo-1-(2-hydroxy-2-(3,4,5-trimethoxyphenyl)-1-methylethyl)-4-(1,3-dihydro-2H-benzimidazol-2-one-1-yl)piperidine

Origin of Product

United States

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